2-((叔丁氧羰基)氨基)-3-(1,1-二氧化四氢噻吩-3-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

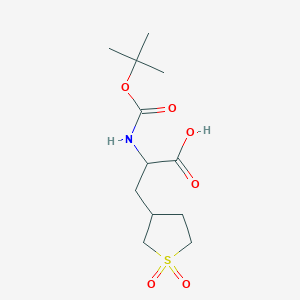

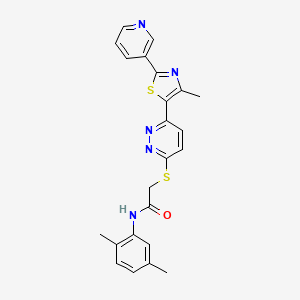

2-((tert-Butoxycarbonyl)amino)-3-(1,1-dioxidotetrahydrothiophen-3-yl)propanoic acid is a compound that can be considered an analog of biologically significant molecules. It contains a tert-butoxycarbonyl (Boc) protected amino group and a tetrahydrothiophene moiety, which is a sulfur-containing heterocycle. The presence of the 1,1-dioxide function suggests that it is a sulfoxide, which can impart certain solubility and reactivity characteristics to the molecule.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, a key intermediate in the production of the vitamin Biotin, has been achieved from L-cystine with an overall yield of 67% through a three-step process . This process includes esterification, protection of the amine, and thiol groups. Although the compound is not identical, the synthesis of such Boc-protected amino acid derivatives typically involves similar protection strategies.

Molecular Structure Analysis

The molecular structure of 2-((tert-Butoxycarbonyl)amino)-3-(1,1-dioxidotetrahydrothiophen-3-yl)propanoic acid would likely be characterized by the presence of a Boc-protected amino group, which is a common protecting group in peptide synthesis due to its stability and ease of removal under acidic conditions. The tetrahydrothiophene ring, being a sulfur analog of a tetrahydropyran, would contribute to the molecule's three-dimensional structure and potentially its reactivity.

Chemical Reactions Analysis

While specific reactions of 2-((tert-Butoxycarbonyl)amino)-3-(1,1-dioxidotetrahydrothiophen-3-yl)propanoic acid are not detailed in the provided papers, compounds with Boc-protected amino groups and tetrahydrothiophene rings can undergo a variety of chemical reactions. The Boc group can be deprotected under acidic conditions, and the tetrahydrothiophene moiety can participate in oxidation-reduction reactions, given its sulfur content. Additionally, the carboxylic acid group provides a site for coupling reactions, such as peptide bond formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups. The Boc group increases steric bulk and provides protection for the amino group during synthetic procedures. The tetrahydrothiophene ring's sulfoxide form would increase polarity and potentially improve solubility in polar solvents. The carboxylic acid group would contribute to the compound's acidity and its ability to form salts and esters.

科学研究应用

对映选择性合成和神经兴奋剂类似物

该化合物已被用于神经兴奋剂类似物的对映选择性合成中。例如,Pajouhesh 等人(2000 年)描述了神经兴奋剂 2-氨基-3-(3-羟基-5-叔丁基异恶唑-4-基)丙酸(AMPA)的类似物 2-氨基-3-(3-羟基-5-叔丁基异恶唑-4-基)丙酸(ATPA)的两种对映异构体的合成 (Pajouhesh 等人,2000 年)。

N-叔丁氧羰基化的催化剂

Heydari 等人(2007 年)证明了该化合物可用作胺类 N-叔丁氧羰基化的催化剂。他们指出,该化合物在此过程中具有效率和环境友好性,突出了其在合成肽合成中至关重要的 N-Boc 保护氨基酸中的用途 (Heydari 等人,2007 年)。

聚合物合成中的结构单元

在聚合物化学领域,Gómez 等人(2003 年)利用该化合物的衍生物作为结构单元来合成 AABB 型聚酰胺的手性单体前体。这展示了其在创造新型聚合物材料中的潜力 (Gómez 等人,2003 年)。

天然产物合成中的中间体

Qin 等人(2014 年)强调了其作为合成天然产物(如生物素,一种重要的水溶性维生素)的关键中间体的作用。这项研究强调了其在生物合成途径和药物应用中的重要性 (Qin 等人,2014 年)。

抗菌活性

Pund 等人(2020 年)从起始原料 (2S)-3-(苄氧基)-2-[(叔丁氧羰基)氨基]丙酸合成了新化合物,并评估了它们的抗菌活性,表明其与开发新的抗菌剂相关 (Pund 等人,2020 年)。

药效团中的不对称氢化

Kubryk 和 Hansen(2006 年)将该化合物用于烯胺酯的不对称氢化中,该过程对于合成某些药效团至关重要。这项研究对药物开发和合成中的立体化学控制具有影响 (Kubryk 和 Hansen,2006 年)。

属性

IUPAC Name |

3-(1,1-dioxothiolan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO6S/c1-12(2,3)19-11(16)13-9(10(14)15)6-8-4-5-20(17,18)7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOKNUCSHKQCCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCS(=O)(=O)C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)amino)-3-(1,1-dioxidotetrahydrothiophen-3-yl)propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(ethylsulfonyl)benzamide](/img/structure/B2542955.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2542957.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2542960.png)

![ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate](/img/structure/B2542961.png)

![4-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2542966.png)

![6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)

![Ethyl 2-methyl-5-[(phenoxycarbonyl)(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B2542974.png)

![(Z)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2542977.png)